molecular formula C9H10F2O B13573856 2-(3,4-Difluorophenyl)propan-1-ol

2-(3,4-Difluorophenyl)propan-1-ol

Cat. No.: B13573856
M. Wt: 172.17 g/mol
InChI Key: XONVLBOIFRPREG-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of a difluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of 3,4-difluorobenzaldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method allows for the production of the compound on a larger scale with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.

Major Products Formed

    Oxidation: 2-(3,4-Difluorophenyl)propan-1-one.

    Reduction: 2-(3,4-Difluorophenyl)propan-1-amine.

    Substitution: 2-(3,4-Difluorophenyl)propan-1-chloride.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-(3,4-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10F2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3

InChI Key

XONVLBOIFRPREG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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